Bmy 45778 - 152575-66-1

Bmy 45778

Catalog Number: EVT-263508
CAS Number: 152575-66-1
Molecular Formula: C26H18N2O5
Molecular Weight: 438.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMY 45778 is a synthetic, non-prostanoid compound classified as a prostacyclin mimetic. [, , , ] It exhibits high affinity and selectivity for the prostacyclin (IP) receptor, mimicking the effects of the endogenous ligand prostacyclin (PGI2). [, , , ] Due to its ability to activate the IP receptor, BMY 45778 is a valuable tool in scientific research for investigating the physiological and pharmacological roles of the prostacyclin pathway.

Mechanism of Action

BMY 45778 acts as a partial agonist of the IP receptor. [, ] Upon binding to the IP receptor, it triggers a signaling cascade involving the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. [, ] This increase in cAMP activates downstream protein kinases, ultimately resulting in various cellular responses depending on the tissue and cell type. [, ] For instance, in vascular smooth muscle cells, activation of the IP receptor by BMY 45778 leads to vasodilation. [] In preadipose cells, it promotes the expression of transcription factors involved in adipocyte differentiation. [] Notably, some studies suggest that BMY 45778 may also exert IP receptor-independent effects on phospholipase C activity, but further research is needed to fully elucidate these mechanisms. []

Applications
  • Vascular Function: BMY 45778 is a potent relaxant of human pulmonary artery, making it a valuable tool for investigating pulmonary vascular function and potential therapeutic targets for pulmonary hypertension. [] It has also been explored for its potential in treating systemic sclerosis-related digital ulcers by inducing vasodilation. []

  • Adipocyte Differentiation: Studies demonstrate that BMY 45778 can upregulate the expression of key transcription factors involved in adipocyte differentiation, offering insights into the role of the prostacyclin pathway in adipose tissue development and potential therapeutic avenues for obesity and related metabolic disorders. []

  • Neuronal Activity: Research suggests that BMY 45778 may act as a neuronal stimulant in the rat colon, particularly within the vagus nerve and non-adrenergic non-cholinergic (NANC) innervation pathways. [] This highlights its potential as a tool for investigating the role of the prostacyclin pathway in regulating gastrointestinal motility and function.

Compound Description: Cicaprost is a synthetic analog of prostacyclin and acts as a potent and selective agonist for the prostacyclin receptor (IP receptor). [] It exhibits strong vasodilatory effects and inhibits platelet aggregation. []

Relevance: Cicaprost serves as a valuable reference compound in studies investigating the pharmacological profile of BMY 45778. Both compounds act as agonists at the IP receptor, with cicaprost often demonstrating higher potency. [] This comparison helps understand the relative potency and efficacy of BMY 45778 as a non-prostanoid prostacyclin mimetic.

Compound Description: Iloprost is another synthetic analog of prostacyclin that acts as an agonist at the IP receptor. [] It is recognized for its vasodilatory properties and its ability to inhibit platelet aggregation.

Relevance: Iloprost is frequently included in studies alongside BMY 45778 and cicaprost to provide a comparative analysis of their effects on IP receptor activation and downstream signaling pathways. [] This comparative approach helps establish the pharmacological profile of BMY 45778 within the context of known prostacyclin mimetics.

Compound Description: Taprostene is a synthetic analog of prostacyclin that acts as an agonist at the IP receptor. [] It is known for its vasodilatory effects, particularly in the pulmonary vasculature.

Relevance: Taprostene is often included in research studies to assess the relative potency and efficacy of novel prostacyclin mimetics, such as BMY 45778. [] By comparing the responses elicited by these compounds, researchers can evaluate the potential therapeutic benefits of BMY 45778.

Benzodioxane Prostacyclin

Relevance: Benzodioxane prostacyclin analogs serve as important structural references for BMY 45778, highlighting the exploration of diverse chemical scaffolds in the pursuit of potent and selective IP receptor agonists. []

Relevance: The inclusion of TEI-3356 in research alongside BMY 45778 provides insights into the potential for off-target effects or interactions with other prostanoid receptors. [] This is important for understanding the selectivity profile of BMY 45778 and its potential implications for clinical applications.

Compound Description: TEI-9063 is a stable carbacyclin derivative designed to activate the IP receptor. [] It serves as a potent agonist, often demonstrating strong vasodilatory effects.

Relevance: Similar to other prostacyclin analogs, TEI-9063 is included in studies to compare its potency and efficacy with BMY 45778, aiding in the characterization of BMY 45778's pharmacological profile. []

2-[3-[2-(4,5-Diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid (BMY 42393)

Compound Description: BMY 42393 is another non-prostanoid prostacyclin mimetic investigated for its potential as a therapeutic agent. [] It exhibits some affinity for the IP receptor but generally demonstrates lower potency compared to BMY 45778. []

Relevance: The comparison between BMY 42393 and BMY 45778 helps researchers understand the structure-activity relationships within this class of compounds. [] Subtle differences in their structures can lead to significant variations in their binding affinities and pharmacological activities.

Octimibate

Compound Description: Octimibate is a compound known to activate potassium channels, leading to vasodilation. []

Relevance: While not a direct structural analog, octimibate serves as a pharmacological reference point for BMY 45778, highlighting the exploration of different mechanisms for achieving vasodilation. []

CU 23

Compound Description: CU 23 is described as a "novel diphenylindole" and represents a distinct chemical class compared to prostacyclin analogs. [] Limited information is available regarding its specific structure or mechanism of action.

Relevance: The inclusion of CU 23 in studies alongside BMY 45778 emphasizes the investigation of structurally diverse compounds as potential IP receptor agonists or modulators. []

Relevance: Research suggests that CU 602 might exhibit complex pharmacological activities, potentially involving partial IP receptor agonism and TP receptor antagonism. [] This compound underscores the exploration of compounds with multifaceted interactions within the prostanoid system, providing a broader context for understanding the selectivity and potential therapeutic applications of BMY 45778.

A-350619 (3-[2-[(4-Chlorophenyl)thiophenyl]-N-[4-(dimethylamino)butyl]-2-propenamide hydrochloride])

Compound Description: A-350619 is a soluble guanylate cyclase stimulator, known to induce vasodilation. []

Relevance: Although not directly related to BMY 45778 in terms of structure or target, A-350619 provides a comparative approach to assess the effectiveness of different vasodilatory agents. []

Compound Description: SIN-1 is a compound that releases nitric oxide, a potent vasodilator, upon decomposition. []

Relevance: Similar to A-350619, SIN-1 offers a reference point for comparing the vasodilatory effects of compounds acting through different mechanisms, providing a broader context for evaluating the therapeutic potential of BMY 45778. []

CFM 1571 (3-[3-(Dimethylamino)propoxy]-N-(4-methoxyphenyl)-1-(phenylmethyl)-1H-pyrazole-5-carboxamide hydrochloride)

Compound Description: CFM 1571 is another soluble guanylate cyclase stimulator explored for its potential to induce vasodilation. []

Relevance: The inclusion of CFM 1571 further emphasizes the investigation of alternative vasodilatory strategies and provides a comparative framework for assessing the effectiveness of BMY 45778. []

MRE-269 ([4-[(5,6-Diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic acid])

Compound Description: MRE-269 is a non-prostanoid prostacyclin receptor agonist investigated for its potential therapeutic benefits. []

Relevance: MRE-269 represents another example of a non-prostanoid compound targeting the IP receptor, highlighting the ongoing efforts to develop novel therapeutics with improved pharmacological properties compared to traditional prostacyclin analogs. []

Properties

CAS Number

152575-66-1

Product Name

Bmy 45778

IUPAC Name

2-[3-[4-(4,5-diphenyl-1,3-oxazol-2-yl)-1,3-oxazol-5-yl]phenoxy]acetic acid

Molecular Formula

C26H18N2O5

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C26H18N2O5/c29-21(30)15-31-20-13-7-12-19(14-20)24-23(27-16-32-24)26-28-22(17-8-3-1-4-9-17)25(33-26)18-10-5-2-6-11-18/h1-14,16H,15H2,(H,29,30)

InChI Key

DSRSEEYZGWTODH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

(3-(4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid
BMY 45778
BMY-45778

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.